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Compound of Interest

Compound Name:
1,4,7,10,13-Pentaoxa-16-

azacyclooctadecane

CAS No.: 33941-15-0

Cat. No.: B1582695

Get Quote

Executive Summary
Phase Transfer Catalysis (PTC) is a cornerstone of industrial organic synthesis, enabling

reactions between immiscible reagents (e.g., solid salts and organic substrates). While

standard 18-crown-6 is the industry benchmark for solubilizing potassium salts, it suffers from

two critical flaws: it is difficult to remove from the final product, and it lacks handles for steric or

electronic tuning.

Aza-18-crown-6 (1,4,7,10,13-pentaoxa-16-azacyclooctadecane) resolves these bottlenecks.

By replacing a single oxygen donor with a secondary amine (-NH-), this catalyst retains the

high

affinity of the parent crown while introducing pH-switchable solubility. This allows for near-
quantitative catalyst recovery via simple acid extraction, eliminating the need for complex
chromatography. Furthermore, the nitrogen pivot allows for the synthesis of "Lariat Ethers"—
three-dimensional ligands that can stabilize transition states in difficult nucleophilic
substitutions, such as fluorination (Halex reactions).
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Mechanistic Principles
The Nitrogen Advantage
The substitution of oxygen for nitrogen alters the catalyst's "softness," slightly modifying its

binding profile but dramatically increasing its basicity.

Binding Affinity: Aza-18-crown-6 maintains a cavity size (~2.6–3.2 Å) ideal for Potassium (

) ions.

Lariat Effect: The N-H moiety allows for the attachment of side arms (e.g., hydroxyethyl,

methoxyethyl). These arms provide axial coordination to the bound metal cation, creating a

"lariat" complex that envelops the ion more effectively than the 2D parent crown, often

increasing stability constants (

) by orders of magnitude.

The "Acid-Switch" Recovery Cycle
Unlike standard polyethers, Aza-18-crown-6 behaves as a base.

Reaction Phase (Neutral): The neutral amine binds

, shuttling the reactive anion (e.g.,

) into the organic phase.

Recovery Phase (Acidic): Washing the organic reaction mixture with dilute HCl protonates

the nitrogen (

). The resulting ammonium cation repels the metal ion and renders the crown highly water-
soluble, sequestering it into the aqueous phase for recovery and reuse.

Mechanistic Workflow (Graphviz)
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Figure 1: The catalytic cycle demonstrating the "Acid-Switch" mechanism. The catalyst is active

in the organic phase but can be sequestered into the aqueous phase by protonation,

separating it from the product.

Application Protocol: Nucleophilic Fluorination
Objective: Conversion of a secondary alkyl bromide or benzyl chloride to the corresponding

fluoride using Potassium Fluoride (KF). Challenge: KF has high lattice energy and is insoluble

in organic solvents.[1][2] "Naked" fluoride is unstable and hygroscopic. Solution: Aza-18-crown-

6 solubilizes KF in acetonitrile, creating a reactive "soft" ion pair.

Reagents & Equipment
Substrate: Benzyl chloride (10 mmol)

Reagent: Potassium Fluoride (Spray-dried, 15 mmol, 1.5 eq)

Catalyst: Aza-18-crown-6 (0.5 mmol, 5 mol%)

Solvent: Anhydrous Acetonitrile (MeCN), 20 mL

Recovery Reagents: 1N HCl, 1N NaOH, Dichloromethane (DCM)

Step-by-Step Protocol
Phase A: Reagent Preparation (Critical)

Drying KF: Water is the enemy of nucleophilic fluorination (it solvates

, killing reactivity).

Action: Place spray-dried KF in a reaction flask. Heat to 150°C under high vacuum (0.1

mmHg) for 2 hours. Cool to room temperature under Argon.

Catalyst Check: Ensure Aza-18-crown-6 is dry. If it is an oil/low-melting solid, azeotrope with

toluene if necessary.

Phase B: The Reaction[2][3]
Solubilization: Add anhydrous MeCN to the flask containing dried KF. Add Aza-18-crown-6.[4]
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Observation: You will not see complete dissolution, but the "etching" of the salt surface

begins.

Addition: Add Benzyl chloride via syringe.

Reaction: Heat the mixture to 80°C (Reflux) with vigorous magnetic stirring (800 rpm).

Time: Monitor via TLC or GC-MS. Typical reaction time is 4–12 hours depending on

substrate sterics.

Note: The mixture may turn slightly cloudy as KCl precipitates out (driving force).

Phase C: Workup & Catalyst Recovery (The "Switch")
Filtration: Filter off the solid inorganic salts (excess KF and byproduct KCl). Rinse the cake

with a small amount of MeCN.[5]

Solvent Swap: Evaporate MeCN under reduced pressure. Redissolve the residue in DCM

(30 mL).

Acid Extraction (Catalyst Removal):

Wash the DCM layer with 1N HCl (2 x 10 mL).

Chemistry: The Aza-18-crown-6 is protonated (

) and moves into the aqueous acid layer. The Product (Benzyl fluoride) remains in the
DCM.

Product Isolation: Dry the DCM layer (

), filter, and concentrate. Purify via short-path silica plug if necessary (though often purity is
>95% due to clean phase separation).

Phase D: Catalyst Regeneration
Take the combined acidic aqueous layers from Step C3.

Adjust pH to >11 using 1N NaOH.
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Extract with DCM (3 x 15 mL).

Dry and concentrate to recover neutral Aza-18-crown-6 for the next cycle.

Comparative Data: Aza-18-C-6 vs. Standard 18-C-6
The following table highlights why Aza-18-crown-6 is preferred for process chemistry despite

the slightly lower initial binding constant for

compared to the all-oxygen analog.

Feature
18-Crown-6
(Standard)

Aza-18-Crown-6
(Advanced)

Impact

Donor Atoms 6 Oxygen 5 Oxygen, 1 Nitrogen
N-donor allows

functionalization.

Log K (K+) in MeOH 6.10 ~5.90
Comparable binding

affinity.

Proton Affinity Low (Neutral) High (Basic)
Enables acid-wash

removal.

Toxicity
High (difficult to

remove)
Moderate (removable)

Safer for pharma

intermediates.

Lariat Potential
Low (requires C-

substitution)
High (N-substitution)

Can be tuned for

specific ions.

Physical State Solid (mp 37-40°C) Solid/Viscous Oil Similar handling.

Data extrapolated from binding constant trends in macrocyclic literature [1, 2].

Troubleshooting & Optimization
"The Reaction is too slow."

Cause: Trace water is solvating the fluoride.

Fix: Add 3Å Molecular Sieves to the reaction mixture.
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Advanced Fix (Lariat Strategy): Use N-(2-hydroxyethyl)-aza-18-crown-6. The pendant

hydroxyl group acts as a "hydrogen bond pivot," activating the fluoride and guiding it to the

substrate, often doubling reaction rates [3].

"I have low yields of Fluoride (Elimination products
observed)."

Cause: Fluoride is acting as a base (E2 mechanism) rather than a nucleophile (

).

Fix: Lower the temperature to 50°C and increase reaction time. Ensure the solvent is non-

protic (stick to MeCN or Diglyme).

"Catalyst recovery is low."
Cause: The pH during regeneration was not high enough.

Fix: Ensure the aqueous phase is pH > 12 before back-extracting into DCM. The amine must

be fully deprotonated to regain lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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